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MMP-1/MMP-9 Substrate, Fluorogenic

Cat. No.: B586765
CAS No.: 150956-92-6
M. Wt: 1077.229
InChI Key: FLNOECDMJTUEJM-HAHFRGJSSA-N
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Description

Overview of Matrix Metalloproteinases (MMPs) in Biological Systems

Matrix metalloproteinases (MMPs), also known as matrixins, constitute a family of zinc-dependent endopeptidases that play a pivotal role in the remodeling of the extracellular matrix (ECM). wikipedia.orgmdpi.com These enzymes are crucial for a variety of physiological and pathological processes. wikipedia.org

MMPs are calcium-dependent, zinc-containing enzymes capable of degrading all components of the extracellular matrix. wikipedia.orgmdpi.com The MMP family in humans includes 24 members, which are classified into several groups based on their substrate specificity and structure: collagenases, gelatinases, stromelysins, matrilysins, membrane-type MMPs (MT-MMPs), and other unclassified MMPs. mdpi.commdpi.comnih.gov Their primary function is the degradation and remodeling of the ECM, a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. frontiersin.org This enzymatic activity is essential for tissue morphogenesis, wound healing, and angiogenesis. wikipedia.orgnih.gov

The activity of MMPs is tightly regulated at multiple levels, including transcription, activation of the pro-enzyme (zymogen) form, and inhibition by their endogenous inhibitors, known as tissue inhibitors of metalloproteinases (TIMPs). mdpi.comnih.gov This intricate control ensures that ECM remodeling occurs only when and where it is needed.

Table 1: Classification of Matrix Metalloproteinases (MMPs)

Classification MMP Members Primary Substrates
Collagenases MMP-1, MMP-8, MMP-13 Interstitial collagens (Types I, II, III)
Gelatinases MMP-2, MMP-9 Type IV collagen, gelatin, elastin
Stromelysins MMP-3, MMP-10, MMP-11 Proteoglycans, laminin, fibronectin, pro-collagens
Matrilysins MMP-7, MMP-26 Proteoglycans, gelatin, fibronectin

| Membrane-Type (MT-MMPs) | MMP-14, MMP-15, MMP-16, MMP-17, MMP-24, MMP-25 | Pro-MMPs, various ECM proteins |

Under normal physiological conditions, the expression of MMPs is generally low. nih.gov However, they are fundamentally involved in numerous cellular processes, from embryonic development to apoptosis. nih.gov Their roles extend to tissue repair, reproduction, and bone remodeling. frontiersin.org For instance, MMP-11 is associated with tissue remodeling during embryonic development and wound healing. nih.gov

Conversely, the dysregulation of MMP activity is implicated in a wide array of pathological conditions. nih.gov Excessive MMP activity, leading to aberrant ECM degradation, is a hallmark of diseases such as arthritis, cancer metastasis, and chronic inflammatory conditions. wikipedia.orgnih.govnih.gov For example, MMP-1 is linked to rheumatoid arthritis and osteoarthritis, while MMP-2 and MMP-9 are considered important in tumor metastasis. wikipedia.org The imbalance between MMPs and their inhibitors (TIMPs) is a characteristic feature of many acute and chronic diseases. wikipedia.org

Fundamental Principles of Fluorogenic Substrate Design for Proteases

Fluorogenic substrates are powerful tools for studying protease activity, offering a continuous and highly sensitive method for monitoring enzymatic reactions. nih.govnih.gov Their design is primarily based on the principle of fluorescence quenching and dequenching upon substrate cleavage.

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor. thno.org This transfer occurs when the emission spectrum of the donor molecule overlaps with the absorption spectrum of the acceptor molecule, and the two are in close proximity (typically 1-10 nm). thno.orgproteogenix.science In the context of protease assays, a peptide substrate is synthesized with a FRET pair (a donor fluorophore and an acceptor quencher) attached to it. thno.orgmdpi.com

When the substrate is intact, the quencher absorbs the energy emitted by the fluorophore, resulting in low or no fluorescence. Upon cleavage of the peptide by a protease, the donor and acceptor are separated, disrupting the FRET process. thno.org This separation leads to an increase in the donor's fluorescence emission, which can be measured to quantify the rate of the enzymatic reaction. thno.orgmdpi.com

Quenched fluorescent peptides are specifically designed to be non-fluorescent or weakly fluorescent until they are cleaved by a specific protease. proteogenix.science These peptides contain a fluorophore and a quenching molecule. proteogenix.science The quencher can be another fluorophore (in FRET systems) or a non-fluorescent chromophore. proteogenix.science

The architecture of these substrates involves a peptide sequence that is recognized and cleaved by the target protease. The fluorophore and quencher are strategically placed on opposite sides of the cleavage site. phiphilux.com When the peptide is intact, the quencher effectively suppresses the fluorescence of the fluorophore through energy transfer. proteogenix.science Enzymatic hydrolysis of the peptide bond between the fluorophore and the quencher separates them, leading to a significant increase in fluorescence. nih.govproteogenix.science This change in fluorescence provides a direct measure of the protease's activity. nih.gov A variety of fluorophore and quencher pairs have been utilized in the design of these substrates, such as 2-aminobenzoyl (Abz) as the fluorophore and 3-nitro-tyrosine or N-(2,4-dinitrophenyl)ethylenediamine (EDDnp) as the quencher. nih.govnih.gov

Historical Evolution of Fluorogenic Substrates for Matrix Metalloproteinases

The development of fluorogenic substrates has been instrumental in advancing the study of MMPs by providing continuous and convenient assays for their activity. nih.gov Early research in the 1990s led to the creation of the first fluorogenic substrates for MMPs. springernature.com

One of the pioneering fluorogenic MMP substrates was Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂, which was cleaved by MMP-1 and MMP-2. nih.gov This substrate utilized tryptophan as the fluorophore and a dinitrophenyl (Dnp) group as the quencher. nih.gov Subsequently, a variety of other fluorophore-quencher pairs were introduced, including (7-methoxycoumarin-4-yl)acetyl (Mca) and Dnp, as well as 5-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid (Edans) and 4-(4-dimethylaminophenylazo)benzoic acid (Dabcyl). nih.govresearchgate.net

A significant advancement was the development of a high-throughput fluorogenic substrate, Dnp-Pro-Cha-Gly-Cys(Me)-His-Ala-Lys-(Nma)-NH₂, which is efficiently hydrolyzed by both MMP-1 and MMP-9. nih.gov This substrate incorporated the fluorescent tag N-methyl-anthranilic acid (Nma) and demonstrated favorable solubility and a high degree of quenching. nih.gov The development of such substrates, adaptable to 96-well plate formats, has greatly facilitated the screening of MMP inhibitors. nih.gov More recent developments have focused on creating substrates with improved specificity and photophysical properties, including the use of red-shifted fluorophores to minimize interference from biological autofluorescence. nih.govbiosyntan.de

MMP-1/MMP-9 Substrate, Fluorogenic: Properties and Research Findings

The this compound, is a specialized chemical tool designed for the sensitive detection of MMP-1 and MMP-9 activity. sigmaaldrich.com This quenched fluorescent peptide serves as an excellent substrate for these two metalloproteinases. sigmaaldrich.com

The substrate is designed such that its fluorescence is quenched until it is enzymatically cleaved. Both MMP-1 and MMP-9 cleave this substrate at a specific peptide bond, liberating a fluorescent fragment. sigmaaldrich.com This cleavage event leads to a measurable increase in fluorescence, which can be monitored to determine enzymatic activity and to screen for potential inhibitors. sigmaaldrich.com

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Formula C₄₉H₆₈N₁₄O₁₂S
Molecular Weight 1077.22 g/mol
Appearance Solid
Color Yellow
Purity ≥95% (HPLC)
Solubility 10 mg/mL in 50% acetic acid
Excitation Maximum ~365 nm
Emission Maximum ~450 nm
Storage Temperature -20°C

Data sourced from product information. sigmaaldrich.com

Research has shown that a fluorogenic substrate with the sequence Dnp-Pro-Cha-Gly-Cys(Me)-His-Ala-Lys-(Nma)-NH₂ is effectively hydrolyzed by both MMP-1 and MMP-9. nih.gov This substrate was developed by adding the fluorescent tag N-methyl-anthranilic acid (Nma) to a peptide backbone. nih.gov It exhibits excellent solubility, is over 98% quenched in its intact form, and yields a single, highly fluorescent cleavage product. nih.gov The assay using this substrate is compatible with high-throughput screening formats, making it a valuable tool for identifying and characterizing inhibitors of MMP-1 and MMP-9. nih.gov

Academic and Research Significance of this compound

The academic and research significance of the fluorogenic MMP-1/MMP-9 substrate is multifaceted, impacting various fields of study from fundamental enzymology to drug discovery and clinical diagnostics.

Advancing the Understanding of MMP Function and Regulation

The use of fluorogenic substrates has been instrumental in delineating the substrate specificity and kinetic parameters of MMP-1 and MMP-9. By designing and testing a variety of peptide sequences, researchers have been able to map the subtle differences in the active sites of these enzymes, leading to a deeper understanding of their biological roles. nih.gov This knowledge is crucial for deciphering how their activities are regulated in both health and disease. For instance, studies have utilized these substrates to investigate the activation of MMP zymogens (inactive precursors) and the inhibitory effects of tissue inhibitors of metalloproteinases (TIMPs). nih.govnih.gov

High-Throughput Screening and Drug Discovery

The development of fluorogenic assays has revolutionized the search for MMP inhibitors. springernature.com The continuous and sensitive nature of these assays makes them highly suitable for high-throughput screening (HTS) of large compound libraries to identify potential drug candidates. nih.gov Researchers can rapidly assess the potency and selectivity of inhibitors against MMP-1 and MMP-9, accelerating the early stages of drug discovery for conditions like cancer and inflammatory diseases. nih.gov For example, a fluorogenic substrate can be used to screen for compounds that selectively block the activity of MMP-9, which is often overexpressed in metastatic cancers, without affecting the beneficial activities of other MMPs. nih.govnih.gov

Investigating Disease Mechanisms

Fluorogenic MMP-1/MMP-9 substrates have become invaluable tools for investigating the role of these enzymes in various pathological processes. In cancer research, these substrates are used to measure the enzymatic activity of MMP-1 and MMP-9 in tumor microenvironments, providing insights into their contribution to invasion and metastasis. nih.govyoutube.com Similarly, in studies of inflammatory diseases like arthritis and inflammatory bowel disease, these substrates help to quantify the elevated MMP activity associated with tissue destruction. nih.govnih.gov The ability to specifically measure the activity of MMP-1 and MMP-9 allows researchers to dissect their individual contributions to disease pathogenesis. For example, in neurological disorders like multiple sclerosis, fluorogenic substrates have been used to detect elevated MMP-9 activity in the cerebrospinal fluid, suggesting a role in the breakdown of the blood-brain barrier. youtube.com

Development of Diagnostic and Prognostic Tools

The sensitivity of fluorogenic substrates has opened up possibilities for their use in developing diagnostic and prognostic assays. By measuring MMP-1 and MMP-9 activity in biological samples such as serum, urine, or synovial fluid, it may be possible to detect diseases at an earlier stage or to predict their course. While still largely in the research phase, the potential for translating these enzyme activity assays into clinical practice is a significant area of investigation.

Detailed Research Findings

Numerous studies have leveraged fluorogenic substrates to gain critical insights into MMP-1 and MMP-9. For instance, research has focused on designing substrates with enhanced specificity to differentiate between the activities of these two closely related enzymes. One study detailed the design of a fluorogenic substrate, NFF-3, which was rapidly hydrolyzed by MMP-3 but showed minimal to no hydrolysis by MMP-1, MMP-2, or MMP-9, demonstrating the potential for creating highly selective tools. nih.gov Another common fluorogenic substrate for MMP-1 and MMP-9 utilizes a specific peptide sequence that is cleaved between a Glycine (B1666218) and Cysteine(Me) residue, liberating a fluorescent product. sigmaaldrich.com

The table below summarizes key characteristics of a generic fluorogenic substrate for MMP-1 and MMP-9, based on commercially available products.

FeatureDescription
Enzyme Specificity MMP-1 and MMP-9
Principle Quenched fluorescence; cleavage liberates a fluorescent product
Excitation Maximum ~365 nm sigmaaldrich.com
Emission Maximum ~450 nm sigmaaldrich.com
Application Inhibitor screening, determination of Ki values sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H68N14O12S B586765 MMP-1/MMP-9 Substrate, Fluorogenic CAS No. 150956-92-6

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[2-(methylamino)benzoyl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methylsulfanyl-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H68N14O12S/c1-29(44(66)58-35(43(50)65)16-9-10-20-53-45(67)33-14-7-8-15-34(33)51-2)56-47(69)37(23-31-25-52-28-55-31)59-48(70)38(27-76-3)57-42(64)26-54-46(68)36(22-30-12-5-4-6-13-30)60-49(71)40-17-11-21-61(40)39-19-18-32(62(72)73)24-41(39)63(74)75/h7-8,14-15,18-19,24-25,28-30,35-38,40,51H,4-6,9-13,16-17,20-23,26-27H2,1-3H3,(H2,50,65)(H,52,55)(H,53,67)(H,54,68)(H,56,69)(H,57,64)(H,58,66)(H,59,70)(H,60,71)/t29-,35-,36-,37-,38-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNOECDMJTUEJM-HAHFRGJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCCNC(=O)C1=CC=CC=C1NC)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CSC)NC(=O)CNC(=O)C(CC3CCCCC3)NC(=O)C4CCCN4C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCNC(=O)C1=CC=CC=C1NC)C(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CSC)NC(=O)CNC(=O)[C@H](CC3CCCCC3)NC(=O)[C@@H]4CCCN4C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H68N14O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1077.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological Applications in Mmp 1 and Mmp 9 Activity Assessment

In Vitro Enzyme Activity Assays

In vitro assays using fluorogenic substrates offer a direct and quantitative measure of MMP-1 and MMP-9 activity. These assays are invaluable for fundamental research, inhibitor screening, and diagnostic development.

Real-Time Spectrofluorometric Monitoring Protocols

Continuous monitoring of fluorescence provides a dynamic view of enzyme activity. A typical protocol involves combining the purified or recombinant MMP-1 or MMP-9 enzyme with the fluorogenic substrate in a suitable buffer. biozyme-inc.com The reaction is then monitored in real-time using a spectrofluorometer or a microplate reader. researchgate.netabcam.com The rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis and thus, the enzyme's activity. nih.gov

Several fluorogenic substrates have been developed for MMP-1 and MMP-9. One commonly used substrate is (7-methoxycoumarin-4-yl)acetyl-Pro-Leu-Gly-Leu-(3-[2,4-dinitrophenyl]-L-2,3-diaminopropionyl)-Ala-Arg-NH2 (Mca-PLGL-Dpa-AR-NH₂). ox.ac.uk Another substrate, Dnp-Pro-Cha-Gly-Cys(Me)-His-Ala-Lys-(Nma)-NH2, has been shown to be efficiently hydrolyzed by both MMP-1 and MMP-9. nih.gov The choice of substrate often depends on the specific research question and the desired sensitivity. For instance, substrates incorporating a 5-carboxyfluorescein (B1664652) (Fam) and a 4-(4-dimethylaminophenylazo)benzoyl (Dabcyl) pair are known for their high sensitivity. researchgate.net

The assay conditions, such as pH, temperature, and the presence of cofactors like Ca2+ and Zn2+, must be carefully optimized to ensure maximal enzyme activity and accurate measurements. biozyme-inc.com

Adaptation for High-Throughput Screening (HTS) Applications

The convenience and speed of fluorogenic assays make them highly amenable to high-throughput screening (HTS) of potential MMP inhibitors. nih.govnih.gov By adapting the assay to a 96-well or higher density microplate format, a large number of compounds can be screened simultaneously. nih.gov In a typical HTS setup, each well contains the enzyme, the fluorogenic substrate, and a different test compound. A reduction in the rate of fluorescence increase compared to a control well without an inhibitor indicates that the compound has inhibitory activity against the MMP. nih.gov This approach allows for the rapid identification of lead compounds for further drug development.

The development of specific substrates that are preferentially cleaved by either MMP-1 or MMP-9 is crucial for targeted inhibitor screening. While some substrates are cleaved by multiple MMPs, others have been engineered for greater selectivity, enabling the identification of inhibitors specific to a particular enzyme. nih.gov

Quantitative Kinetic Characterization of MMP-1 and MMP-9 Enzyme Activity

Fluorogenic substrates are instrumental in determining the fundamental kinetic parameters of MMP-1 and MMP-9, providing insights into their catalytic mechanisms and substrate specificity.

The catalytic efficiency, represented by the ratio kcat/Km, is a key measure of an enzyme's effectiveness. It reflects both the turnover rate (kcat) and the enzyme's affinity for the substrate (Km). To determine these parameters, enzyme activity is measured at various substrate concentrations, and the data are fitted to the Michaelis-Menten equation. researchgate.net Fluorogenic assays are well-suited for this purpose as they allow for continuous and precise measurement of initial reaction velocities. researchgate.net For example, a study using the substrate NFF-3 (Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2) found a kcat/Km of 218,000 s⁻¹ M⁻¹ for MMP-3, while showing very slow hydrolysis by MMP-9 and no significant hydrolysis by MMP-1 and MMP-2. nih.gov

Kinetic Parameters of MMPs with Various Fluorogenic Substrates
MMPSubstratekcat/Km (s⁻¹ M⁻¹)Reference
MMP-3NFF-1 (Mca-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Lys-(Dnp)-Gly)~11,000 nih.gov
MMP-2NFF-1~11,000 nih.gov
MMP-3NFF-2 (Mca-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys(Dnp)-NH2)59,400 nih.gov
MMP-2NFF-254,000 nih.gov
MMP-9NFF-255,300 nih.gov
MMP-3NFF-3 (Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2)218,000 nih.gov
MMP-9NFF-310,100 nih.gov
MMP-2LS276-THP30,000 wustl.edu

The substrate turnover rate, or kcat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. It is a direct measure of the catalytic speed of the enzyme. By determining the maximal reaction velocity (Vmax) at saturating substrate concentrations, and knowing the enzyme concentration, kcat can be calculated. Real-time fluorogenic assays are ideal for accurately measuring Vmax and subsequently determining the turnover rates of MMP-1 and MMP-9 with different substrates. researchgate.net This information is critical for understanding the catalytic mechanism and for comparing the efficiency of different enzymes or the susceptibility of different substrates to cleavage.

Cell-Based Assays Utilizing Fluorogenic Substrates

While in vitro assays provide valuable information about purified enzymes, cell-based assays offer a more physiologically relevant context by measuring MMP activity in a cellular environment. Fluorogenic substrates have been successfully adapted for use in various cell-based formats.

Substrate Specificity and Selectivity Profiling of the Fluorogenic Compound

Detailed Analysis of the Cleavage Site within the MMP-1/MMP-9 Substrate, Fluorogenic

The specific peptide sequence of a fluorogenic substrate is the primary determinant of its recognition and cleavage by a target protease. The this compound, has the sequence DNP-Pro-Cha-Gly-Cys(Me)-His-Ala-Lys(Nma)-NH2. cpcscientific.com The cleavage of this substrate by MMPs relieves the quenching of the N-methylanthranilic acid (Nma) fluorophore by the 2,4-dinitrophenyl (DNP) group, resulting in a measurable increase in fluorescence.

Enzyme-substrate interactions are described by the positioning of the substrate's amino acid residues (P) into the corresponding pockets (S) of the enzyme's active site. The residues on the N-terminal side of the scissile bond are denoted as P1, P2, P3, etc., while those on the C-terminal side are P1', P2', P3', and so on. biorxiv.org For many MMP substrates, the cleavage occurs between the P1 and P1' residues. In a commonly used fluorogenic substrate, Mca-Pro-Leu-GlyLeu-Dpa-Ala-Arg-NH2, the cleavage by MMP-1, MMP-2, MMP-7, and MMP-9 occurs at the GlyLeu bond. nih.gov Similarly, another substrate designed for MMP-3, NFF-3, is cleaved at the Glu~Nva bond. nih.gov While the exact cleavage site for every specifically designed substrate like the DNP-Pro-Cha-Gly-Cys(Me)-His-Ala-Lys(Nma)-NH2 is often determined through detailed kinetic studies and fragment analysis, the design principles of FRET substrates suggest the scissile bond is strategically placed between residues that fit optimally into the active site clefts of MMP-1 and MMP-9.

Comparative Hydrolysis Efficiency by MMP-1 versus MMP-9

The efficiency with which an enzyme hydrolyzes a substrate is quantified by the specificity constant (kcat/KM). This value reflects both the binding affinity (KM) and the catalytic turnover rate (kcat). While a substrate may be cleaved by multiple enzymes, the kcat/KM values can differ significantly, providing a basis for differentiating their activities.

For instance, a substrate known as NFF-2 is hydrolyzed by MMP-3 sixty times more rapidly than by MMP-1. nih.gov However, it shows little discrimination between MMP-3, MMP-2, and MMP-9. nih.gov In contrast, the NFF-3 substrate is rapidly hydrolyzed by MMP-3 but very slowly by MMP-9, with no significant hydrolysis by MMP-1 or MMP-2. nih.gov This highlights the possibility of designing substrates with preferential cleavage by certain MMPs.

While detailed head-to-head kinetic data for the specific DNP-Pro-Cha-Gly-Cys(Me)-His-Ala-Lys(Nma)-NH2 substrate with MMP-1 and MMP-9 is not always publicly available in comparative tables, its designation as an "MMP-1/MMP-9 Substrate" implies that it is efficiently cleaved by both enzymes. The relative efficiency would determine its suitability for either quantifying the combined activity of both enzymes or, with the use of specific inhibitors, dissecting the contribution of each. For example, studies using a pan-MMP peptide substrate showed varied cleavage rates among different MMPs, with MMP-13 and MMP-2 cleaving the fastest in that particular study. biorxiv.org

Evaluation of Substrate Specificity Against Other Matrix Metalloproteinases

Due to the conserved nature of the active site within the MMP family, a substrate designed for one or two MMPs may be cleaved by others, a phenomenon known as overlapping substrate specificity. biorxiv.org Therefore, a thorough characterization of a fluorogenic substrate requires its evaluation against a panel of related proteases.

MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B) are structurally similar and often share substrate preferences. wjgnet.com Many fluorogenic substrates are cleaved by both. For example, the substrate Mca-Pro-Leu-Gly~Leu-Dpa-Ala-Arg-NH2 is a good substrate for both MMP-2 and MMP-9. nih.gov Similarly, a substrate designed to be selective for MMP-3, NFF-2, was also efficiently cleaved by MMP-2 and MMP-9. nih.gov

A substrate with high specificity for MMP-9 over MMP-2 is desirable for many research applications. Some substrates, like PEPDAB017, are designed to be selective for MMP-9 over MMP-2, while others, like PEPDAB016, show the opposite selectivity. biozyme-inc.com The performance of the this compound against MMP-2 is a critical parameter. While it is optimized for MMP-1 and MMP-9, some degree of cleavage by MMP-2 is possible and should be quantified to understand the potential for cross-reactivity in biological samples where both gelatinases are present.

Stromelysins, like MMP-3, have broad substrate specificity and can degrade a wide range of extracellular matrix components. nih.gov Other collagenases, such as MMP-8 (neutrophil collagenase) and MMP-13 (collagenase-3), also share structural similarities with MMP-1. A truly selective substrate would exhibit minimal hydrolysis by these related MMPs.

The development of the MMP-3-selective substrate NFF-3, which is poorly cleaved by MMP-1, MMP-2, and MMP-9, demonstrates that high selectivity is achievable. nih.govresearchgate.net Similarly, studies on peptomer substrates have shown that modifications can diminish catalytic efficiency for MMP-1 and MMP-8 while maintaining it for MMP-13, MMP-2, and MMP-9. biorxiv.org The characterization of the this compound against MMP-3, MMP-8, and MMP-13 is essential to define its selectivity profile and its appropriate use in complex biological systems.

Impact of Peptide Sequence and Fluorescent Tag Modifications on Enzyme Recognition

The specificity of a fluorogenic substrate is not solely dependent on the peptide sequence but can also be influenced by the attached fluorophore and quencher moieties. However, the primary driver of selectivity remains the amino acid sequence and its interaction with the enzyme's active site.

Modifying the peptide sequence can have a dramatic impact on hydrolysis rates. For example, incorporating non-natural peptoid residues into a pan-MMP consensus sequence has been shown to tune the degradation kinetics. biorxiv.org Substitutions at the P1 position, in particular, can significantly alter the catalytic efficiency for different MMPs. biorxiv.org This approach allows for the development of substrates with unique "fingerprints" for various proteases.

The choice of the fluorophore and quencher pair is also important for the sensitivity of the assay. nih.gov Common pairs include Mca/Dnp and Edans/Dabcyl. nih.gov While the primary role of these tags is to provide a detectable signal, their size and chemical properties could potentially influence the binding of the substrate to the enzyme. However, studies have shown that for some substrates, the incorporation of a fluorophore/quencher pair did not affect the ability of the enzyme to recognize or cleave the substrate at the expected bond. nih.gov

Comparison with Natural Substrates and Other Synthetic Fluorogenic Probes

The ultimate benchmark for any synthetic substrate is its ability to faithfully report the activity of an enzyme on its natural substrates, such as collagen or gelatin. Natural substrates often have complex three-dimensional structures, like the collagen triple helix, which can influence enzyme recognition and cleavage. nih.gov

Synthetic substrates are typically short peptides and may not fully replicate the interactions between an MMP and its natural, full-length protein target. nih.gov For instance, the catalytic domain of MMP-1 is sufficient for cleaving short peptide substrates, but the hemopexin-like domain is required for unwinding and cleaving triple-helical collagen. nih.gov

Compared to other synthetic probes, the this compound offers a specific tool for investigating these two enzymes. Many other fluorogenic substrates exist, some with broad specificity and others designed for high selectivity towards other MMPs like MMP-2, MMP-3, or MMP-13. biozyme-inc.commedchemexpress.com For example, DQ™-gelatin, a complex substrate derived from natural gelatin, is used to measure the gelatinolytic activity of MMP-2 and MMP-9 and may reveal interactions with exosites like the fibronectin domain, which is not possible with short peptide substrates. wjgnet.com The choice of substrate, therefore, depends on the specific research question, whether it is to measure the activity of a specific MMP, to screen for inhibitors, or to understand the broader proteolytic potential in a biological sample.

Interactive Data Table: Comparison of Fluorogenic MMP Substrates

The following table provides a summary of various fluorogenic MMP substrates and their characteristics. Users can sort and filter the data to compare different substrates based on their target MMPs and fluorophore/quencher pairs.

Substrate Name/SequenceTarget MMP(s)Fluorophore/QuencherKey CharacteristicsReference(s)
DNP-Pro-Cha-Gly-Cys(Me)-His-Ala-Lys(Nma)-NH2MMP-1, MMP-9DNP/NmaFluorogenic substrate for MMP-1 and MMP-9. cpcscientific.com
Mca-Pro-Leu-Gly~Leu-Dpa-Ala-Arg-NH2MMP-1, MMP-2, MMP-3, MMP-7, MMP-9Mca/DpaGood substrate for several MMPs, cleaved at the Gly~Leu bond. nih.gov
NFF-3MMP-3Mca/DnpHighly selective for MMP-3 over MMP-1, MMP-2, and MMP-9. nih.govresearchgate.net
Dnp-Pro-Leu-Gly~Leu-Trp-Ala-D-Arg-NH2MMP-1, MMP-2Dnp/TrpEarly fluorogenic MMP substrate. nih.gov
PEPDAB011MMP-2, MMP-9, MMP-13Dabcyl/FAMHighly sensitive and selective over MMP-1 and MMP-3. biozyme-inc.com
PEPDAB052MMP-9Dabcyl/FAMHighly selective for MMP-9. biozyme-inc.com
DQ™-gelatinMMP-2, MMP-9Fluorescein/QuencherNatural substrate mimic for measuring gelatinolytic activity. wjgnet.com

Applications in Matrix Metalloproteinase Inhibitor Discovery and Characterization

High-Throughput Screening for MMP-1 and MMP-9 Inhibitory Compounds

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries. patsnap.com Fluorogenic assays are particularly well-suited for HTS due to their simplicity, sensitivity, and amenability to automation in microplate formats. nih.govsigmaaldrich.comtandfonline.com

Identification of Novel Chemical Entities with Inhibitory Potential

The core principle of using a fluorogenic substrate in HTS is the detection of a change in fluorescence upon enzymatic cleavage. These substrates are typically peptides containing a fluorophore and a quencher group. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). nih.gov When MMP-1 or MMP-9 cleaves the peptide bond between the fluorophore and the quencher, the two are separated, leading to a measurable increase in fluorescence. nih.govactaorthop.org

In an HTS campaign, numerous compounds are tested for their ability to inhibit this fluorescence increase. A reduction in the fluorescent signal compared to a control reaction without any inhibitor indicates that the test compound may possess inhibitory activity against MMP-1 or MMP-9. patsnap.comresearchgate.net This allows for the rapid identification of "hits"—compounds with the potential to be developed into more potent and selective inhibitors. For instance, an HTS assay was used to screen a library of 2,000 compounds, leading to the identification of natural compounds with MMP-1 inhibitory activity. nih.gov

Methodologies for Primary and Secondary Inhibitor Screens

The process of identifying and validating inhibitors typically involves a multi-step screening cascade.

Primary Screens: The initial HTS is considered a primary screen. Its main goal is to quickly identify any compound that shows some level of inhibition. nih.gov These screens are often performed at a single, relatively high concentration of the test compounds. frontiersin.org For example, a study screened a library of 1,612 small-molecule compounds at a concentration of 20 μmol/L to identify potential MMP-9 inhibitors. nih.gov The primary screen is designed for speed and capacity, allowing for the testing of thousands of compounds in a day. bioassaysys.com

Secondary Screens: Hits identified in the primary screen are then subjected to secondary screens for further characterization. These screens are designed to confirm the inhibitory activity, eliminate false positives (e.g., compounds that interfere with the fluorescence signal), and begin to characterize the potency and selectivity of the inhibitors. researchgate.net This may involve testing the compounds at multiple concentrations to generate dose-response curves and determine their half-maximal inhibitory concentration (IC50). mdpi.com Secondary screens can also involve using different assay formats or substrates to confirm the mechanism of inhibition. nih.gov For instance, a secondary fluorogenic peptide substrate was used to gather additional information on MMP-9 catalysis. nih.govwjgnet.com

Quantitative Determination of Inhibitor Potency

Once a compound is confirmed as an inhibitor, it is crucial to quantify its potency. Fluorogenic assays provide the data necessary to calculate key inhibitory parameters.

Calculation of Half-Maximal Inhibitory Concentration (IC50)

The IC50 value is the concentration of an inhibitor required to reduce the enzymatic activity by 50%. It is a standard measure of inhibitor potency. researchgate.net To determine the IC50, a series of experiments are conducted where the enzyme and fluorogenic substrate are incubated with varying concentrations of the inhibitor. mdpi.com The rate of the enzymatic reaction (measured as the increase in fluorescence over time) is plotted against the inhibitor concentration. researchgate.net The resulting dose-response curve is then used to calculate the IC50 value. researchgate.netassaygenie.com For example, the IC50 of a novel pyrimidine-2,4,6-trione inhibitor for MMP-9 was determined using a fluorogenic gelatin assay. nih.gov

Derivation of Inhibition Constants (Ki values)

The inhibition constant (Ki) is a more fundamental measure of the affinity of an inhibitor for an enzyme. researchgate.net Unlike the IC50 value, which can be dependent on the substrate concentration, the Ki is an intrinsic property of the inhibitor-enzyme interaction. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the Michaelis-Menten constant (Km) of the substrate. tandfonline.com

For tight-binding inhibitors, where the inhibitor concentration is comparable to the enzyme concentration, the Morrison equation is often used to determine the apparent Ki (Ki app). researchgate.net The fraction of enzyme activity is plotted against the inhibitor concentration, and the data is fitted to the Morrison equation to solve for Ki app. researchgate.net This method has been used to determine the Ki values of engineered tissue inhibitors of metalloproteinases (TIMPs) for MMP-14 and MMP-3. biorxiv.org

Elucidation of Inhibitor Mechanisms of Action

Understanding how an inhibitor interacts with an enzyme is critical for its development as a therapeutic agent. Fluorogenic assays can be used to elucidate the mechanism of action of MMP inhibitors. The primary mechanisms of enzyme inhibition are competitive, non-competitive, and uncompetitive.

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. In the presence of a competitive inhibitor, the apparent Km of the substrate increases, while the maximum velocity (Vmax) remains unchanged. acs.org

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event changes the conformation of the enzyme, reducing its catalytic efficiency. In non-competitive inhibition, the Vmax decreases, but the Km remains the same. tandfonline.com

Mixed Inhibition: A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax. tandfonline.com

By performing kinetic studies with the fluorogenic substrate at various substrate and inhibitor concentrations, researchers can generate Lineweaver-Burk or Dixon plots. tandfonline.comacs.org The patterns observed in these plots reveal the mechanism of inhibition. For example, studies using a fluorogenic peptide substrate revealed that five selected peptide inhibitors showed mixed non-competitive inhibition of MMP-9. tandfonline.com

Advantages of Fluorogenic Substrates for Rapid Inhibitor Evaluation

Fluorogenic substrates are powerful tools in the discovery and characterization of inhibitors for matrix metalloproteinases (MMPs), including MMP-1 and MMP-9. Their design is based on the principle of fluorescence resonance energy transfer (FRET), where a fluorescent donor (fluorophore) and a quenching acceptor group are incorporated into a peptide sequence that is specifically recognized and cleaved by the target MMP. nih.govspringernature.com In the intact substrate, the quencher absorbs the energy emitted by the fluorophore, resulting in minimal fluorescence. acs.org Enzymatic cleavage of the peptide bond between the fluorophore and the quencher separates them, leading to a measurable increase in fluorescence intensity. nih.govacs.org This direct relationship between cleavage and signal generation forms the basis of their advantages for rapid inhibitor evaluation.

The primary advantages of using fluorogenic substrates are their high sensitivity and the capacity for continuous, real-time monitoring of enzyme activity. nih.govtandfonline.com This allows for convenient and rapid kinetic evaluation of proteases. springernature.com The increase in fluorescence is directly proportional to the rate of substrate hydrolysis, enabling precise determination of initial reaction velocities, which is crucial for detailed kinetic studies of inhibitors. nih.govasm.org This contrasts with endpoint assays like ELISA or cumbersome methods like zymography, which are less suitable for quantifying active proteases or for high-throughput applications. nih.govacs.org

Furthermore, fluorogenic assays are highly adaptable for high-throughput screening (HTS), a critical component of modern drug discovery. asm.orgnih.gov The assays are typically performed in a 96-well microplate format, which is amenable to automation and allows for the simultaneous testing of a large number of potential inhibitors. nih.govcosmobio.co.jp The "mix-and-read" nature of the assay simplifies the experimental workflow, reducing handling time and potential for error. tandfonline.com

Specificity is another key advantage. Peptide sequences can be designed to be highly selective for a particular MMP. For instance, researchers have developed substrates that are rapidly hydrolyzed by MMP-3 but show minimal cleavage by MMP-1, MMP-2, or MMP-9. nih.govresearchgate.net One such substrate, NFF-3 (Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2), demonstrates high selectivity for MMP-3, enabling the specific screening for its inhibitors. nih.govresearchgate.net While some substrates are designed for broad activity against several MMPs, like one cleaved by both MMP-1 and MMP-9, others are engineered for high specificity to discriminate between closely related MMPs. nih.govnih.gov

The development of substrates with improved physicochemical properties has also enhanced their utility. For example, the OmniMMP™ RED substrate emits light in the red end of the spectrum, which helps to avoid interference from screening compounds that often fluoresce at lower wavelengths. cosmobio.co.jp Additionally, its improved aqueous solubility overcomes a common limitation of peptide substrates, allowing for more reliable kinetic analysis. cosmobio.co.jp

The table below provides kinetic data for various fluorogenic substrates with different MMPs, illustrating the basis for their use in selective inhibitor screening.

SubstrateTarget MMP(s)kcat/Km (M⁻¹s⁻¹)Key Advantage Illustrated
Dnp-Pro-Cha-Gly-Cys(Me)-His-Ala-Lys-(Nma)-NH₂ MMP-1, MMP-9Favorable turnover for bothBroad-spectrum screening nih.gov
NFF-1 MMP-3, MMP-2~11,000Moderate Selectivity nih.gov
NFF-2 MMP-3, MMP-2, MMP-9~54,000 - 59,400High activity, low selectivity nih.gov
NFF-3 MMP-3218,000High Selectivity for MMP-3 nih.govresearchgate.net
fTHP-3 MMP-13, MMP-1, MMP-2High for MMP-13, moderate for othersMimics native collagen cleavage nih.govacs.org
OmniMMP™ RED MMPs10⁴ - 10⁶Reduced interference, high sensitivity cosmobio.co.jp

Table 1: Comparative kinetic data of various fluorogenic substrates for MMPs. This data highlights how substrate design influences selectivity and efficiency, which are key advantages in inhibitor screening.

Integration of the Fluorogenic Substrate with Advanced Analytical Techniques

Comparative Analysis with Zymography and Related Electrophoretic Techniques

Fluorogenic substrate assays and zymography are two prominent methods for assessing MMP activity, each with distinct advantages and limitations. Fluorogenic assays offer a continuous and rapid method for kinetic evaluation of proteases, making them suitable for high-throughput screening. nih.govnih.govspringernature.comresearchgate.net They rely on the cleavage of a specific peptide sequence, leading to a measurable increase in fluorescence. nih.gov This allows for the determination of individual kinetic parameters. nih.gov

Zymography, a technique based on substrate-impregnated gel electrophoresis, identifies MMPs by their ability to degrade a co-polymerized substrate, typically gelatin or casein, at their specific molecular weights. tandfonline.comtandfonline.comscielo.br A key advantage of zymography is its ability to distinguish between the pro- (inactive) and active forms of MMPs, as well as MMP-TIMP complexes. tandfonline.comnih.gov However, zymography can be time-consuming and may activate latent proteases, potentially distorting the quantification of active enzymes. nih.govtandfonline.com

While gelatin zymography is highly sensitive for detecting gelatinases like MMP-2 and MMP-9, fluorometric methods are often more suitable for processing a large number of samples. nih.gov Some fluorogenic substrates may not be significantly degraded by certain MMPs, such as MMP-2, making zymography a more sensitive detection method in those specific cases. nih.gov Conversely, other MMPs like MMP-1 and MMP-13 are difficult to detect at low levels with conventional zymography, making fluorogenic assays a more sensitive option. tandfonline.com The choice between these techniques often depends on the specific research question, the required throughput, and the specific MMP being investigated.

Interactive Table 1: Comparative Analysis of Fluorogenic Assays and Zymography

FeatureFluorogenic Substrate AssaysZymography
Principle Cleavage of a quenched fluorogenic peptide releases a fluorescent signal. nih.govsigmaaldrich.comsigmaaldrich.comDegradation of a substrate co-polymerized in a polyacrylamide gel by separated proteins. tandfonline.comtandfonline.com
Data Output Real-time kinetic data, quantitative activity levels. nih.govnih.govSemi-quantitative data based on band intensity, molecular weight identification. tandfonline.comscielo.br
Sensitivity High, can detect low enzyme concentrations. nih.govacs.orgGenerally high, especially for gelatinases. nih.gov
Throughput High, suitable for automated screening. nih.govacs.orgLow to medium, more labor-intensive. acs.org
Distinction of Forms Typically measures total active enzyme, cannot distinguish between pro and active forms without additional steps. nih.govCan distinguish between pro-MMPs, active MMPs, and MMP-TIMP complexes. tandfonline.comnih.gov
Potential Artifacts Substrate specificity can be an issue, with some substrates cleaved by multiple MMPs. researchgate.netSDS can activate pro-MMPs, potentially overestimating activity. nih.govnih.gov

Complementary Use with Immunological Detection Methods (e.g., ELISA for MMP protein quantification)

While fluorogenic substrates measure the enzymatic activity of MMPs, immunological methods like Enzyme-Linked Immunosorbent Assay (ELISA) quantify the total amount of MMP protein present, regardless of its activation state. nih.govscispace.com The presence of MMP protein does not always correlate with its enzymatic activity due to the existence of inactive zymogens and endogenous inhibitors (TIMPs). nih.govnih.gov

Combining fluorogenic activity assays with ELISA provides a more complete picture of MMP regulation. For instance, a study combining a fluorescence resonance energy transfer (FRET) assay for MMP-9 activity with an MMP-9 ELISA allowed for the calculation of the enzyme's specific activity in plasma. nih.gov This approach revealed that only a fraction of the total MMP-9 protein was endogenously active. nih.gov This combined methodology can be a valuable tool for monitoring the effectiveness of MMP inhibitors. nih.gov

The integration of these two techniques is crucial for understanding the complex interplay between MMP protein levels and their functional activity in various biological and pathological processes.

Application in Phage Display and Combinatorial Peptide Library Screening for Substrate/Inhibitor Identification

Fluorogenic substrates are instrumental in high-throughput screening methodologies like phage display and combinatorial peptide library screening to identify novel MMP substrates and inhibitors. nih.govspringernature.com These techniques allow for the rapid evaluation of vast numbers of peptides to determine their susceptibility to cleavage by a specific MMP or their ability to inhibit its activity. acs.orgresearchgate.net

In phage display, a library of peptides is expressed on the surface of bacteriophages. ijbs.com Phages displaying peptides that are recognized and cleaved by an MMP can be isolated and identified. tandfonline.com Similarly, combinatorial libraries of synthetic peptides can be screened using a FRET-based enzyme activity assay to determine the substrate preferences of different MMPs. nih.gov This has been used to dissect the sequence preferences of various MMPs, including MMP-2 and MMP-9, and to design selective substrates. nih.gov

Furthermore, combinatorial libraries of small molecules, such as peptide hydroxamates, have been screened against a panel of MMPs to identify potent and selective inhibitors. researchgate.net This approach allows for the rapid determination of inhibitor potency and selectivity, which is crucial for the development of therapeutic agents with minimal off-target effects. researchgate.net

Interactive Table 2: Research Findings from Combinatorial Library Screening

MMP TargetLibrary TypeKey FindingReference
MMP-2 & MMP-9Positional Scanning Combinatorial Triple-Helical Peptide LibraryDiscrimination between MMP-2 and MMP-9 was achieved with substrates containing Asp–Lys or Trp–Lys in the P10′–P11′ subsites. nih.gov
MMP-9 & TACETarget-Focused Degenerated Peptide LibraryIdentification of a TACE-specific inhibitor, an MMP-9-specific inhibitor, and inhibitors for both enzymes. tandfonline.com
Seven MMPsCombinatorial Peptide Hydroxamate LibraryRevealed distinct patterns of inhibition for each MMP, facilitating the identification of potent and selective inhibitors. researchgate.net
MMP-2One-Bead One-Peptide Combinatorial LibraryIdentified a collagen-binding domain (CBD)-binding peptide that specifically inhibited MMP-2 gelatinolysis. portlandpress.com

Development of Microarray-Based Fluorescence Assays for Multiplexed Analysis

The integration of fluorogenic substrates into microarray platforms has enabled the development of high-throughput, multiplexed assays for analyzing the activities of multiple MMPs simultaneously. rsc.orgnih.govnih.gov These peptide microarrays typically involve immobilizing specific fluorogenic peptide substrates onto a solid support. rsc.orgacs.org When the microarray is exposed to a sample containing active MMPs, the corresponding substrates are cleaved, resulting in a change in the fluorescence signal at specific locations on the array. rsc.orgnih.gov

This technology offers several advantages, including low sample consumption, automation, and the ability to profile the activity of a panel of MMPs in a single experiment. acs.org Different strategies have been employed to enhance the sensitivity of these assays, such as the use of metal-enhanced fluorescence (MEF) on gold nanoparticle or nanorod substrates. nih.govnih.govglobalauthorid.com These advanced microarray platforms have been successfully used to determine the activities of multiple MMPs in cell lines and clinical samples. rsc.orgnih.gov For example, a FRET-peptide microarray-based MEF assay demonstrated the ability to detect MMP-2, -3, -7, -9, and -14 with high sensitivity. nih.gov

Interactive Table 3: Characteristics of Microarray-Based MMP Assays

Assay TypeSubstrate TypeDetection PrincipleKey AdvantageReference(s)
Peptide Microarray Fluorescence AssayBiotinylated peptide substrateDecrease in fluorescence signal upon enzymatic cleavage and release of biotin (B1667282) moiety.Simultaneous determination of MMP-2 and MMP-9 activities. rsc.org
Peptide Microarray-Based Metal Enhanced Fluorescence (MEF) AssayFRET-peptide substrates on Au/Ag@SiO₂Fluorescence recovery by MMP cleavage enhanced by MEF.Ultrasensitive and multiplexed profiling of MMP activities. nih.gov
Gold Nanorod-Polymer Substrate MEF AssayFRET-peptides on GNR@P(GMA-HEMA) slideFluorescence recovery enhanced by the MEF of gold nanorods.Simultaneous detection of MMP-1, -2, -3, -7, -9, and -13 activities. nih.gov
Porous Silicon Resonant Microcavity (pSiRM) BiosensorFluorogenic peptide substratesFluorescence enhancement effects of the pSiRM architecture.Feasibility for multiplexed biomarker analysis in complex biological samples. bohrium.com

Methodological Considerations and Optimization Strategies

Protocols for Recombinant MMP-1 and MMP-9 Enzyme Activation

MMPs are typically produced as inactive zymogens (pro-MMPs) and require activation to become catalytically competent. nih.gov A common method for in vitro activation of recombinant pro-MMP-1 and pro-MMP-9 involves the use of organomercurial compounds, such as p-aminophenylmercuric acetate (B1210297) (APMA). prospecbio.comnih.gov

Activation Protocol using APMA:

For pro-MMP-1: The proenzyme is diluted to a concentration of 50 µg/mL in an appropriate assay buffer. prospecbio.com APMA is then added to a final concentration of 1 mM, and the mixture is incubated at 37°C for 2 hours. prospecbio.comnih.gov

For pro-MMP-9: The proenzyme is diluted to 100 µg/mL in assay buffer, and APMA is added to a final concentration of 1 mM. Incubation is carried out at 37°C for a period ranging from 16 to 24 hours. merckmillipore.com Some protocols suggest that a 1-hour incubation at 37°C can be sufficient for activation.

It is important to note that during storage, a small fraction of the proenzyme may undergo auto-activation. merckmillipore.com The conversion of the pro-MMP to its active form is associated with a loss of the pro-domain, which can be verified by techniques like SDS-PAGE. nih.gov

Optimization of Reaction Buffer Composition and Environmental Conditions

The enzymatic activity of MMP-1 and MMP-9 is highly dependent on the composition of the reaction buffer and the environmental conditions of the assay.

Typical Assay Buffer Composition: A commonly used buffer for MMP assays consists of 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, and 0.05% (w/v) Brij-35, with the pH adjusted to 7.5. prospecbio.combiozyme-inc.combiorxiv.org Some protocols may also include 5 µM ZnSO₄. biozyme-inc.com The inclusion of calcium is critical for the stability and activity of MMPs, while the detergent Brij-35 helps to prevent non-specific binding and aggregation.

Environmental Conditions:

Temperature: MMP activity is temperature-dependent. researchgate.net Assays are typically performed at 37°C to mimic physiological conditions. prospecbio.comnih.gov However, it's crucial to avoid prolonged incubation of diluted components at this temperature before starting the assay to maintain enzyme stability. cosmobio.co.jp

pH: The optimal pH for MMP activity is generally around 7.5. prospecbio.comrsc.org Deviations from this optimal pH can significantly impact enzyme activity. rsc.org

Critical Parameters for Fluorescence Detection and Signal Measurement

Accurate measurement of MMP activity using a fluorogenic substrate relies on the precise detection of the fluorescence signal.

The choice of excitation and emission wavelengths is dictated by the specific fluorophore and quencher pair used in the substrate. Upon cleavage of the substrate by the MMP, the fluorophore is separated from the quencher, leading to an increase in fluorescence. researchgate.net

For substrates utilizing the (7-methoxycoumarin-4-yl)acetyl (Mca) fluorophore and a dinitrophenyl (Dnp) quencher, typical excitation and emission wavelengths are around 320-328 nm and 393-405 nm, respectively. merckmillipore.com

Another common substrate employs a Dabcyl quencher and a FAM (carboxyfluorescein) fluorophore, with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. biozyme-inc.com

A substrate with an N-Me-Abz (N-methyl-2-aminobenzoyl) fluorophore and a DNP (dinitrophenyl) quencher has an excitation maximum of ~365 nm and an emission maximum of ~450 nm. sigmaaldrich.commerckmillipore.com

Substrates emitting in the red spectrum, such as those with a 6-TAMRA fluorophore, are also available and can help avoid interference from compounds that fluoresce at lower wavelengths. cosmobio.co.jp These may have excitation and emission wavelengths around 545 nm and 576 nm. cosmobio.co.jp

Table of Common Fluorogenic MMP-1/MMP-9 Substrate Wavelengths

Fluorophore/Quencher PairExcitation (nm)Emission (nm)
Mca/Dnp320-328393-405
FAM/Dabcyl485530
N-Me-Abz/DNP~365~450
6-TAMRA/TQ3545576
Cy5.5/BHQ-3675695
FITC495525

Data sourced from multiple research and commercial suppliers. merckmillipore.combiozyme-inc.comcosmobio.co.jpsigmaaldrich.commerckmillipore.comtandfonline.comacs.org

The sensitivity of a fluorogenic MMP assay is its ability to detect low levels of enzyme activity, while the dynamic range refers to the concentration range over which a reliable measurement can be made. researchgate.net

Sensitivity: High-throughput screening assays are designed to be highly sensitive, with some kits capable of detecting active MMP-1 in the picogram per milliliter range. The sensitivity is influenced by factors such as the quantum yield of the fluorophore and the efficiency of the quencher. nih.gov

Dynamic Range: The dynamic range of an assay can span several orders of magnitude. nih.govjlu.edu.cn It is important to operate within the linear range of the assay to ensure that the measured fluorescence is directly proportional to the enzyme activity. researchgate.net At very high substrate concentrations, quenching effects can occur, leading to non-linear responses. researchgate.net

Substrate Stability, Handling, and Storage for Reproducible Results

To ensure the reproducibility of experimental results, proper handling and storage of the fluorogenic substrate are paramount.

Storage: Lyophilized peptide substrates are typically shipped at room temperature but should be stored at -20°C or -70°C upon receipt for long-term stability. biozyme-inc.comanaspec.com They should be protected from light. biozyme-inc.com

Reconstitution and Aliquoting: It is often recommended to dissolve the substrate in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. biozyme-inc.combiorxiv.org To avoid repeated freeze-thaw cycles, which can degrade the substrate, the stock solution should be aliquoted into smaller, single-use volumes and stored frozen. biozyme-inc.comcosmobio.co.jp Some substrates are noted to be unstable in solution and should be reconstituted just prior to use. merckmillipore.com

Handling: When preparing for an assay, the substrate stock solution should be thawed and brought to room temperature. cosmobio.co.jp It is important to keep the final concentration of DMSO in the reaction mixture low (typically ≤1%) to prevent it from affecting the enzyme's activity. biozyme-inc.com

Strategies for Minimizing Background Fluorescence and Assay Interference

Background fluorescence can arise from various sources, including the assay components themselves, the microplate, and interfering substances in the sample. Minimizing this background is crucial for achieving a high signal-to-noise ratio.

Use of Appropriate Controls: A substrate blank, containing the assay buffer and substrate but no enzyme, should always be included to measure and subtract the background fluorescence.

Plate Selection: Black microplates are recommended for fluorescence assays as they reduce background signals and prevent crosstalk between wells. cosmobio.co.jp

Minimizing Autofluorescence: Some biological samples and screening compounds can exhibit autofluorescence. nih.gov Using substrates that excite and emit at longer, red-shifted wavelengths can help to circumvent this issue, as fewer compounds interfere in this spectral region. cosmobio.co.jp

Inner Filter Effect: At high concentrations, the substrate itself can absorb both the excitation and emission light, a phenomenon known as the inner filter effect, which can lead to a decrease in the measured fluorescence. nih.gov Using substrate concentrations well below the Michaelis constant (Km) can help to mitigate this effect. cosmobio.co.jp

By carefully considering and optimizing these methodological aspects, researchers can ensure the generation of accurate, reliable, and reproducible data when using fluorogenic substrates to measure MMP-1 and MMP-9 activity.

Future Perspectives and Emerging Research Directions

Rational Design and Development of Next-Generation Highly Selective Fluorogenic Probes

A significant challenge in the field is the overlapping substrate specificities among the various members of the MMP family due to their structurally conserved active sites. nih.govrsc.org This often leads to a single substrate being cleaved by multiple MMPs, which complicates the study of a specific enzyme's activity within a complex biological environment. nih.govresearchgate.net To address this, researchers are pursuing rational design strategies to develop next-generation probes with high selectivity.

One promising approach involves combining a FRET-based peptide substrate with a high-affinity binding peptide specific to the target MMP. nih.govrsc.org This dual-component design enhances specificity because the binding peptide localizes the probe to the target enzyme, increasing the likelihood of cleavage. For example, probes developed for MT1-MMP have demonstrated that conjugating a specific binding peptide to the fluorogenic substrate significantly improves both specificity and selectivity. nih.govrsc.org The length of the linker connecting the two components is also a critical factor that can be optimized to maximize performance. nih.gov

Another innovative strategy involves the incorporation of non-natural, N-substituted glycine (B1666218) residues, known as peptoids, into the peptide substrate sequence. biorxiv.org This creates "peptomers" (peptide-peptoid hybrids). Research has shown that MMPs tolerate these peptoid residues at various positions in the substrate sequence and that the identity and position of the peptoid can influence the rate of cleavage. biorxiv.org This tunability allows for the creation of kinetic "fingerprints" that can differentiate the activity of various MMPs, even those with similar substrate preferences. biorxiv.org These peptomer-based substrates represent a significant step toward designing probes that can distinguish the activity of individual MMPs in a mixed population. biorxiv.org

Advances in In Vitro and Ex Vivo Real-Time Imaging of MMP Activity

Fluorogenic substrates are central to the advancement of real-time imaging of MMP activity in laboratory and tissue-based studies. These techniques provide dynamic information that is not achievable with methods that only measure total MMP protein levels, which may include inactive zymogens. nih.gov

Recent advances have focused on improving the sensitivity and applicability of these probes for imaging. The use of near-infrared (NIR) fluorophores, such as Cy5.5, paired with efficient quenchers like Black Hole Quencher-3 (BHQ-3), has been a key development. acs.orgnih.gov NIR light has lower absorption and scattering in biological tissues, allowing for deeper penetration and improved signal-to-noise ratios in ex vivo tissue imaging. nih.gov This has enabled the clear visualization of MMP activity in animal models. nih.govnih.gov

Furthermore, the development of activatable probes has revolutionized the field. These probes remain "dark" until they are cleaved by a target MMP, at which point they emit a fluorescent signal. researchgate.net This "off/on" mechanism provides a high-contrast signal that is directly proportional to enzyme activity. Such probes have been successfully used for the ex vivo imaging of MMP activity in tissues from disease models, such as osteoarthritis-induced cartilage in rats and tumors in mice. nih.govnih.gov For instance, researchers have developed "one-step" diagnostic kits based on 96-well plates with immobilized fluorogenic probes, allowing for high-throughput analysis of MMP activity in biological samples. acs.org

Contribution to Deeper Understanding of MMP Biological Roles in Mechanistic Disease Models (non-human)

Fluorogenic MMP substrates are powerful tools for investigating the specific roles of MMPs in the progression of various diseases in non-human models. These models are crucial for dissecting the complex biological functions of enzymes like MMP-1 and MMP-9, which are involved in processes ranging from tissue remodeling to immune cell migration. creative-proteomics.commdpi.com

In oncology research, these probes are used to image tumor progression and metastasis in vivo. For example, activatable probes have been used to visualize the activity of specific MMPs, like MT1-MMP and MMP-7, in tumor-bearing mouse models. nih.govnih.gov This allows researchers to non-invasively monitor enzyme activity, providing insights into how these proteases contribute to the tumor microenvironment and cancer cell invasion. nih.gov

Similarly, in models of inflammatory diseases like osteoarthritis, fluorogenic probes have been instrumental. Researchers have optimized and applied probes to visualize MMP-13 activity directly in the cartilage of OA-induced rat models. nih.gov This provides direct evidence of the enzyme's role in cartilage degradation and offers a method to evaluate the in vivo effectiveness of potential MMP inhibitor drugs. nih.gov The use of gene knockout and transgenic mouse models, in conjunction with activity assays using fluorogenic substrates, further helps to elucidate the non-redundant and specific functions of different MMPs in both health and disease. creative-proteomics.com

Potential for Elucidating Enzyme-Substrate Interactions at a Molecular Level

Fluorogenic substrates provide a continuous and convenient method for conducting detailed kinetic evaluations of proteases, which is essential for understanding enzyme-substrate interactions at the molecular level. nih.govspringernature.com By monitoring the rate of fluorescence increase as the substrate is hydrolyzed, researchers can determine key kinetic parameters, such as the catalytic efficiency (kcat/KM) of an enzyme for a particular substrate. nih.gov

These kinetic studies are invaluable for defining the differences in substrate specificity among various MMPs. springernature.com For example, the substrate Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 has been widely used to characterize the activity of numerous MMPs, revealing differences in their hydrolytic efficiency. nih.gov Researchers can systematically alter the amino acid sequence of the peptide substrate and measure the resulting changes in cleavage rates. biorxiv.org This approach helps to map the substrate-binding pockets (subsites) of the enzyme and identify the key residues that govern recognition and catalysis.

Studies have also explored how different domains of the MMP enzyme affect substrate hydrolysis. By comparing the activity of full-length MMPs with that of truncated versions lacking certain domains (like the C-terminal domain), scientists can use fluorogenic substrates to assess the contribution of these domains to substrate binding and turnover. nih.gov This detailed molecular-level information is critical not only for understanding the fundamental biology of MMPs but also for the rational design of highly selective inhibitors and substrates.

Q & A

Q. Advanced

  • Pre-clear samples : Centrifuge tissue lysates (15,000 × g, 10 min) to remove debris.
  • Add protease inhibitors : Include EDTA-free cocktails to inhibit non-MMP proteases (e.g., cathepsins).
  • Dilute samples : Reduce endogenous inhibitors (e.g., α2-macroglobulin) by diluting lysates 1:5–1:10 in assay buffer.
  • Spike recovery assays : Add known quantities of recombinant MMP-1/MMP-9 to estimate matrix interference .

How can discrepancies in substrate cleavage rates between recombinant enzymes and cellular assays be resolved?

Advanced
Discrepancies often arise from:

  • Enzyme activation : Recombinant MMP-9 is often pre-activated, while cellular MMP-9 requires pro-domain cleavage (e.g., by plasmin). Treat cell lysates with APMA (1 mM, 1 hr, 37°C) to activate zymogens.
  • Endogenous inhibitors : Use size-exclusion chromatography to separate MMPs from TIMPs in cellular extracts.
  • Substrate competition : Co-incubate with excess non-fluorescent substrate (e.g., gelatin for MMP-9) to block non-specific binding .

What strategies improve the detection of low-abundance MMP-1/MMP-9 activity in vivo?

Q. Advanced

  • Two-photon microscopy : Image fluorogenic substrate hydrolysis in real-time within tumor xenografts (ex: 328 nm, em: 393 nm).
  • Dual-quenched probes : Use substrates with Dabcyl and QSY21 quenchers to reduce background in deep tissues.
  • Pre-treatment with TNF-α : Upregulate MMP-1/MMP-9 expression in animal models (e.g., 10 ng/mL TNF-α for 24 hr) to enhance signal .

How do triple-helical fluorogenic substrates differ from linear peptides in MMP-1/MMP-9 assays?

Advanced
Triple-helical substrates (e.g., fTHPs) mimic collagen’s structure, enabling selective detection of collagenolytic MMPs (MMP-1, MMP-9). Key advantages:

  • Higher specificity : MMP-2/MMP-14 show minimal activity against fTHPs.
  • Thermal stability : Incorporate Pro-Hyp-Gly repeats to maintain helicity at 37°C.
  • FRET optimization : Mca (fluorophore) and Dnp (quencher) are positioned at P5/P5′ for maximal signal-to-noise ratios upon cleavage .

How can kinetic parameters (kₐₜₜ/Kₘ) for MMP-1/MMP-9 be accurately determined using fluorogenic substrates?

Q. Advanced

  • Continuous assays : Monitor fluorescence (e.g., λₑₓ 320–340 nm, λₑₘ 400–420 nm) for 30–60 min at 25°C.
  • Substrate titration : Use 0.1–10× Kₘ concentrations (typically 1–50 μM) to avoid inner-filter effects.
  • Data fitting : Apply Michaelis-Menten or Morrison tight-binding equations (for slow substrates) using software like GraphPad Prism.
  • Correct for autolysis : MMP-9 autodegradation at 37°C requires short incubation times (<30 min) .

What factors contribute to variability in MMP-1/MMP-9 substrate activity across published studies?

Advanced
Variability arises from:

  • Enzyme sources : Recombinant vs. tissue-extracted MMPs differ in glycosylation and activation states.
  • Buffer composition : Ca²⁺ (5 mM) and Zn²⁺ (1 μM) are critical for MMP stability; omission reduces activity by >50%.
  • Fluorophore selection : Mca/Dnp pairs (kₐₜₜ/Kₘ ~10⁴ M⁻¹s⁻¹) outperform Abz/Tyr(NO₂) (kₐₜₜ/Kₘ ~10³ M⁻¹s⁻¹).
  • Substrate aggregation : Sonication (10 sec pulses) or heat (37°C, 5 min) prevents peptide aggregation in aqueous buffers .

How can MMP-1/MMP-9 fluorogenic substrates be integrated with high-throughput screening platforms?

Q. Advanced

  • Microfluidic assays : Use 384-well plates with automated dispensers to screen >10,000 compounds/day.
  • Z’-factor optimization : Maintain Z’ > 0.5 by adjusting substrate concentration (10–20 μM) and reaction time (30–60 min).
  • Multiplexing : Combine with luminescent ATP assays to monitor cell viability simultaneously.
  • Data normalization : Express activity as RFU/sec/mg protein to account for well-to-well variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.